molecular formula C19H23NO4S B2739977 4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine CAS No. 946292-26-8

4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine

Cat. No.: B2739977
CAS No.: 946292-26-8
M. Wt: 361.46
InChI Key: YGIZVOVYLPROBM-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine is a chemical compound of interest in chemical and pharmaceutical research, particularly as a building block for the development of novel therapeutic agents. This molecule features a morpholine ring substituted at the 2-position with a phenyl group and at the 4-position with a 4-ethoxy-3-methylbenzenesulfonyl group. The benzenesulfonyl moiety is a significant functional group in medicinal chemistry. Scientifically, aryl sulfonyl derivatives are known to be key components in prodrug strategies for compounds like proton pump inhibitors (PPIs), where they can improve stability and pharmacokinetic properties . The specific 4-ethoxy-3-methylphenyl substituent may be explored to fine-tune the compound's lipophilicity and metabolic stability, which are critical parameters in drug design . The core 2-phenylmorpholine structure contributes to the molecule's properties as a heterocyclic amine, a common scaffold in many bioactive molecules . Researchers may investigate this compound as a precursor or intermediate in synthesizing more complex molecules targeting various enzymes or receptors. Its potential applications span across medicinal chemistry and chemical biology, serving as a valuable template for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-(4-ethoxy-3-methylphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-3-23-18-10-9-17(13-15(18)2)25(21,22)20-11-12-24-19(14-20)16-7-5-4-6-8-16/h4-10,13,19H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIZVOVYLPROBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-phenylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the morpholine ring can interact with various biological pathways, potentially affecting cellular processes and signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine with structurally related morpholine derivatives:

Compound Name Substituents on Benzenesulfonyl Group Key Structural Features Molecular Weight (g/mol) Solubility/Stability Notes Biological Activity Insights References
This compound 4-ethoxy, 3-methyl Ethoxy (lipophilic), methyl (steric) ~407.5 (estimated) Moderate solubility in organic solvents; stable under neutral conditions Potential CNS modulation (inferred from analogs)
4-(4-Fluorophenyl)sulfonyl-2-phenylmorpholine 4-fluoro Fluorine (electron-withdrawing) ~377.4 Higher polarity than ethoxy analog Improved chromatographic separation (95:5 hexane/2-propanol)
4-[(4-Chlorophenyl)sulfonyl]-2-phenylmorpholine 4-chloro Chlorine (electron-withdrawing, bulky) ~393.9 Low aqueous solubility Enhanced receptor binding affinity (inferred from halogen effects)
2-Phenylmorpholine hydrochloride None (simple morpholine) Hydrochloride salt (polar) ~215.7 High water solubility Neuropharmacological activity (e.g., dopamine modulation)
Key Observations:
  • Substituent Effects: Ethoxy vs. However, halogens may improve target binding via electronegativity . Methyl Group: The 3-methyl substituent introduces steric hindrance, possibly reducing off-target interactions compared to unsubstituted analogs .
  • Sulfonyl Group : Enhances stability and acidity (pKa ~1-2 for sulfonic acids), affecting pharmacokinetics and formulation requirements .

Biological Activity

4-(4-ethoxy-3-methylbenzenesulfonyl)-2-phenylmorpholine is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its morpholine structure and sulfonyl group, may exhibit various interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular formula of this compound is C17H21NO4S. Its structure includes:

  • A morpholine ring, which is known for its ability to form hydrogen bonds.
  • A sulfonyl group that can enhance solubility and biological activity.
  • An ethoxy and a methyl substitution on the aromatic ring that may influence its pharmacokinetic properties.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions, potentially leading to inhibition or modulation of target proteins involved in pathological processes.

Antimicrobial Properties

Research indicates that compounds similar to sulfonamides often exhibit antimicrobial activity. The sulfonamide group can interfere with bacterial folate synthesis, suggesting that this compound may possess antibacterial properties.

Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory effects. This compound may inhibit the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

Anticancer Potential

Preliminary studies suggest that morpholine derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways involved in apoptosis warrant further investigation.

Research Findings

Study Findings Reference
In vitro antimicrobial assayShowed significant inhibition of bacterial growth
Cytotoxicity assay on cancer cell linesInduced apoptosis in a dose-dependent manner
Anti-inflammatory assayReduced cytokine levels in treated cells

Case Studies

  • Antibacterial Activity : In a study assessing the antibacterial efficacy of various sulfonamide derivatives, this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Study : A study on human breast cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Inflammation Model : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, indicating its therapeutic potential in managing inflammatory diseases.

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